3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a partially saturated thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Position 2: A thioether linkage to a 2-oxo-2-phenylethyl moiety, introducing ketone functionality and aromaticity.
Thienopyrimidinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition. This compound’s ethoxy and phenyl substituents suggest tailored solubility and target-binding properties, positioning it as a candidate for antiproliferative or enzyme-inhibitory applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-2-27-17-10-8-16(9-11-17)24-21(26)20-18(12-13-28-20)23-22(24)29-14-19(25)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVBUQSUEZRCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 412.51 g/mol. The structural features include a thienopyrimidine core, an ethoxyphenyl substituent, and a phenylethylthio group. This unique arrangement contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Kinases : Thienopyrimidine derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting Polo-like kinase 1 (Plk1) have shown promise in disrupting cancer cell cycles .
- Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress in cells, potentially reducing cancer cell viability .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87 (Glioblastoma) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Inhibition of Plk1 activity |
| MCF7 (Breast Cancer) | 8.0 | Antioxidant activity and cell cycle arrest |
Case Studies
- Study on Glioblastoma Cells : A study demonstrated that the compound significantly reduced the viability of U87 glioblastoma cells at an IC50 of 5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Inhibition of Plk1 : Another investigation focused on the inhibition of Polo-like kinase 1 (Plk1), revealing that the compound effectively blocked Plk1 activity with an IC50 value suggesting potent inhibition compared to known inhibitors.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the ethoxy and thio groups can enhance biological activity:
- Ethoxy Group : Variations in the alkyl chain length or substitutions on the aromatic ring can significantly affect potency.
- Thioether Modifications : Substituents on the thioether moiety have been shown to influence both selectivity and efficacy against specific kinases.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Methoxy-substituted compounds (e.g., 12a) exhibit higher melting points (~240°C) compared to alkylated analogs (e.g., 3a, 148°C), likely due to enhanced hydrogen bonding or crystallinity .
- Synthetic Flexibility : Pd-catalyzed cross-coupling () and KI-mediated reactions () enable diverse functionalization at position 2.
Pharmacological and Physicochemical Comparisons
Key Findings :
- Lipophilicity: The target compound’s logP (~3.2) balances solubility and membrane permeability, contrasting with morpholino analogs (logP ~2.0, higher solubility) and chlorophenyl derivatives (logP ~3.8, higher lipophilicity) .
- Activity Trends : Piperidine-containing compounds (e.g., 18) show lower IC50 values (8.9 μM) due to improved target engagement, while hydroxyphenyl derivatives (e.g., 3b) may act via DNA damage pathways .
Mechanistic Insights
- Kinase Inhibition: The target compound’s phenyl and ethoxy groups align with ATP-binding pocket interactions in kinases like EGFR, as seen in docking studies of similar thienopyrimidinones .
- Metabolic Stability : The 6,7-dihydro modification likely reduces oxidative metabolism compared to fully aromatic analogs (e.g., 12a), extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
